3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide
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Overview
Description
3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes multiple methoxy, trichloro, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the trichloro groups or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives .
Scientific Research Applications
3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbamothioyl]amino}ethyl)benzamide
- 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbamothioyl]amino}ethyl)benzamide
- 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbamothioyl]amino}ethyl)benzamide
Uniqueness
The uniqueness of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6679-10-3 |
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Molecular Formula |
C18H15Cl6N3O3S |
Molecular Weight |
566.1 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2,2,2-trichloro-1-[(2,4,6-trichlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H15Cl6N3O3S/c1-29-12-4-3-8(5-13(12)30-2)15(28)26-16(18(22,23)24)27-17(31)25-14-10(20)6-9(19)7-11(14)21/h3-7,16H,1-2H3,(H,26,28)(H2,25,27,31) |
InChI Key |
QFBDBNCROZWZMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2Cl)Cl)Cl)OC |
Origin of Product |
United States |
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